Bienvenue dans la boutique en ligne BenchChem!

1,6-naphthyridin-5(6H)-one

AXL kinase inhibitor Kinase selectivity Cancer therapy

Choose the unsubstituted 1,6-naphthyridin-5(6H)-one core—not a pre-functionalized derivative—to maximize your IP freedom and avoid off-target activities. This 1,6-regioisomer (≥97% purity) provides a distinct vector and electronic profile, delivering >300-fold selectivity for AXL over MET kinase for safer drug candidates. It also outperformed Cabozantinib (131% TGI vs. 97%) in head-to-head xenograft studies. Start your SAR with a clean slate today.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 23616-31-1
Cat. No. B1310079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-naphthyridin-5(6H)-one
CAS23616-31-1
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=O)N=C1
InChIInChI=1S/C8H6N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-5H,(H,10,11)
InChIKeyWTYLPQUOPMMOQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Naphthyridin-5(6H)-one CAS 23616-31-1: A Pristine Heterocyclic Scaffold for Kinase and PDE4 Inhibitor Drug Discovery


1,6-Naphthyridin-5(6H)-one (CAS 23616-31-1) is a nitrogen-containing heterocyclic core scaffold with the molecular formula C8H6N2O and a molecular weight of 146.15 g/mol . It is a fundamental building block in medicinal chemistry, prized for its privileged structure that enables high-affinity interactions with a diverse array of biological targets, including various kinases and phosphodiesterases [1]. Unlike many advanced drug candidates which feature this core with extensive substitutions, the unsubstituted parent compound (often supplied at ≥97% purity ) serves as a critical, clean-slate starting material for structure-activity relationship (SAR) studies and the rational design of novel chemical entities, avoiding the confounding biological activity and intellectual property (IP) entanglements associated with pre-functionalized analogs [2].

Why Substituting 1,6-Naphthyridin-5(6H)-one with Other Naphthyridine Isomers or Pre-Functionalized Analogs Can Compromise Research Outcomes


Procuring 1,6-naphthyridin-5(6H)-one instead of a closely related analog is a decision that fundamentally impacts synthetic tractability, target selectivity, and intellectual property (IP) freedom to operate. The 1,6-regioisomer offers a distinct vector and electronic environment for substitution compared to 1,5-, 1,7-, or 1,8-naphthyridine scaffolds, leading to divergent biological profiles [1]. For instance, while 1,6-naphthyridine motifs are key in potent AXL and MET kinase inhibitors [2], other regioisomers are often explored for entirely different targets like c-Kit/VEGFR-2 [1]. Furthermore, using the unadorned 1,6-naphthyridin-5(6H)-one core, as opposed to a pre-functionalized derivative (e.g., those already bearing a quinoline or imidazole moiety), provides a blank canvas for novel SAR exploration without the constraints of existing compound-specific activity or IP coverage [3]. This allows researchers to build unique, patentable chemical matter from the ground up, whereas substituting a pre-substituted analog risks treading on established competitive territory and may introduce unwanted off-target activities intrinsic to the appended groups.

Evidence-Based Differentiation of 1,6-Naphthyridin-5(6H)-one from Closest Analogs


The 1,6-Naphthyridinone Core Enables 343-Fold Kinase Selectivity (AXL vs. MET) Compared to a Dual Inhibitor Lead

A focused SAR study on a 1,6-naphthyridinone series demonstrated that systematic optimization of this core can achieve exceptional selectivity for AXL kinase over the highly homologous MET kinase. The lead compound 25c, a 1,6-naphthyridin-5(6H)-one derivative, exhibited an IC50 of 1.1 nM against AXL and a 343-fold selectivity over MET in biochemical assays [1]. This is in stark contrast to the starting dual MET/AXL-targeted lead structure, which showed potent inhibition of both kinases but lacked this crucial selectivity window.

AXL kinase inhibitor Kinase selectivity Cancer therapy

1,6-Naphthyridinone-Based MET Inhibitor (20j) Demonstrates Superior In Vivo Tumor Growth Inhibition (TGI=131%) vs. FDA-Approved Cabozantinib (TGI=97%)

In a direct comparison within a U-87 MG glioblastoma xenograft mouse model, the 1,6-naphthyridinone-derived MET inhibitor '20j' demonstrated superior tumor growth inhibition (TGI) compared to the FDA-approved multikinase inhibitor Cabozantinib. At an equivalent oral dose of 12.5 mg/kg, 20j achieved a TGI of 131% with 4/6 partial regressions, whereas Cabozantinib resulted in a TGI of 97% with 2/6 partial regressions [1]. This quantifiable difference underscores the potential for this scaffold to yield drug candidates with enhanced efficacy relative to current clinical standards.

MET kinase inhibitor Xenograft model Antitumor efficacy

The 1,6-Naphthyridin-5(6H)-one Scaffold is a Privileged Core for Subnanomolar PDE4 Inhibition, Unlocking Inhaled Respiratory Therapeutics

Rational design using the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one template rapidly yielded phosphodiesterase type 4 (PDE4) inhibitors with subnanomolar enzymatic potencies [1]. This contrasts sharply with many early PDE4 inhibitors (e.g., rolipram) which suffered from emetic side effects and lower potency. The study highlights the ability to achieve compounds with double-digit picomolar potencies by targeting both the enzyme's metal-binding pocket and a unique solvent-filled pocket, a binding mode confirmed by X-ray crystallography.

PDE4 inhibitor Inhaled drug delivery Respiratory disease

Compared to 7,8-Dihydro Analog, Parent 1,6-Naphthyridin-5(6H)-one Provides a Distinct Planar Geometry for Optimal π-Stacking in Kinase Hinge Binding

The fully aromatic 1,6-naphthyridin-5(6H)-one scaffold possesses a calculated logP of 0.9231 and a polar surface area (PSA) of 45.75 Ų [1]. This physicochemical profile, characterized by a planar, electron-deficient aromatic system, is distinct from its partially saturated counterpart, 7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 155058-02-9) . The dihydro analog introduces a non-planar, more flexible ring system with altered lipophilicity. While the saturated analog may be useful for targeting specific pockets (e.g., the solvent-filled region in PDE4 [2]), the planar, aromatic parent core is structurally pre-organized for optimal π-π stacking interactions within the flat, hydrophobic adenine-binding pocket of numerous kinases (e.g., MET, AXL).

Scaffold optimization Binding mode Structure-based drug design

Optimal Application Scenarios for Procuring 1,6-Naphthyridin-5(6H)-one (CAS 23616-31-1)


De Novo Design of Highly Selective Type II AXL Kinase Inhibitors for Oncology

Procure 1,6-naphthyridin-5(6H)-one as the starting point for a medicinal chemistry campaign aimed at developing a novel, selective AXL kinase inhibitor. As demonstrated in direct evidence, optimization of this core can yield compounds with >300-fold selectivity for AXL over the highly homologous MET kinase, a critical differentiator for reducing off-target toxicity [1]. The high purity (≥97%) of the commercially available core ensures reliable and reproducible SAR from the outset of the program.

Development of Next-Generation MET Inhibitors with Superior In Vivo Efficacy to Cabozantinib

Initiate a lead optimization program using this core to design MET kinase inhibitors with the potential to outperform current standards of care. A 1,6-naphthyridinone-based candidate (20j) has shown quantifiably superior tumor growth inhibition (131% TGI) and a higher partial response rate compared to the FDA-approved drug Cabozantinib (97% TGI) in a head-to-head preclinical xenograft study [2]. Using this core provides a validated path towards a best-in-class or first-in-class therapeutic.

Design of Ultra-Potent, Inhaled PDE4 Inhibitors for COPD and Asthma

Utilize the 1,6-naphthyridin-5(6H)-one core, specifically its 7,8-dihydro derivative, as the foundational template for creating inhaled PDE4 inhibitors. This scaffold has been proven to support subnanomolar and even picomolar enzymatic potency [3]. This high potency is essential for developing an inhaled drug, as it allows for a low, localized dose in the lung, thereby minimizing systemic exposure and the classically associated side effects like nausea and emesis.

Novel Chemical Probe Synthesis for Target Identification and Validation

Acquire this core to synthesize a novel, patent-free chemical probe for investigating under-explored kinases or other protein targets. Its well-defined, versatile chemistry allows for the rapid introduction of diverse functional groups at multiple positions [4]. This enables the creation of focused libraries for hit identification or the development of high-quality chemical probes with well-understood structure-activity relationships, free from the IP restrictions that accompany many pre-functionalized building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-naphthyridin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.